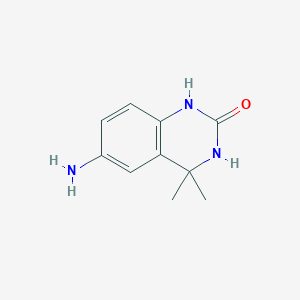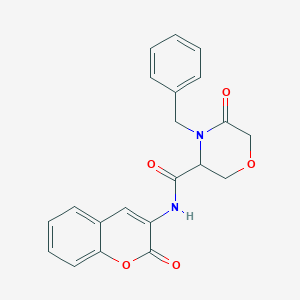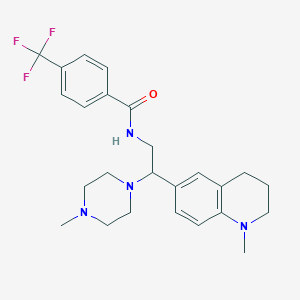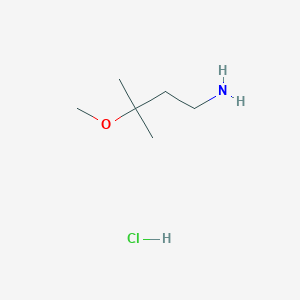![molecular formula C12H22ClNO2 B2492691 Methyl 2-[(4aR,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]acetate;hydrochloride CAS No. 2361842-20-6](/img/structure/B2492691.png)
Methyl 2-[(4aR,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]acetate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of chemicals that exhibit significant biological and medicinal properties. Its synthesis and analysis are crucial for understanding its potential applications in various fields outside of pharmacology, such as materials science.
Synthesis Analysis
The synthesis of related heterocyclic compounds involves various methodologies, including classical reaction protocols, ultrasound-mediated reactions, microwave-mediated reactions, and green reaction protocols starting from suitable precursors. The versatility of these methods enables the construction of complex molecules, including quinolin-4a-yl derivatives, which serve as the backbone for natural products and have immense potential for industrial and medicinal applications due to their anti-bacterial, anti-fungal, and anti-cancer properties, in addition to being fluorescence active (Patra & Kar, 2021).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives is pivotal in determining their reactivity and physical properties. Quinoline derivatives, for example, show reasonable effectiveness against metallic corrosion because of their high electron density, which enables the formation of highly stable chelating complexes with surface metallic atoms through coordination bonding (Verma, Quraishi, & Ebenso, 2020).
Chemical Reactions and Properties
The reactivity of these compounds often involves C–H functionalization via heterogeneous catalysis reactions. Recent developments have focused on direct C–H functionalization of related heterocyclic compounds, highlighting the importance of understanding the diverse reactivities of these molecules for applications in pharmaceuticals and materials science (Yang et al., 2023).
Physical Properties Analysis
The physical properties, such as crystallinity, particle size, and morphology, significantly impact the compound's applications. Techniques like X-ray diffraction (XRD) and high-resolution scanning electron microscopy (HRSEM) are commonly used to analyze these aspects, providing insights into the optimal conditions for synthesis and application (Baig, Rathinam, & Palaninathan, 2020).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity towards different substrates and conditions, is essential for harnessing the compound's potential in non-pharmacological applications. Studies have shown that modifications in the chemical structure can lead to significant changes in properties, such as photodegradation efficiency and stability, demonstrating the compound's versatility in environmental and materials applications (Baig, Rathinam, & Palaninathan, 2020).
科学的研究の応用
Synthesis and Characterization
Synthesis Techniques : The compound has been used as a starting material or intermediate in the synthesis of various heterocyclic compounds. For instance, it was utilized in the synthesis of new N‐(Aryl)‐5‐((quinolin‐8‐yloxy)methyl)‐1,3,4‐oxa/Thiadiazol‐2‐amines and 4‐Aryl‐5‐((quinolin‐8‐yloxy)methyl)‐2H‐1,2,4‐triazole‐3(4H)‐thiones, through a series of reactions involving condensation and intramolecular cyclization (Saeed, Abbas, Ibrar, & Bolte, 2014).
Characterization Methods : The synthesized compounds in various studies were characterized using spectroscopic techniques and elemental analyses, providing insights into their structural and chemical properties (Saeed, Abbas, Ibrar, & Bolte, 2014).
Biological Applications
Antimicrobial Activity : Various derivatives of this compound have been evaluated for their antibacterial and antifungal properties. For example, compounds synthesized from it exhibited significant antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Ahmed, Sharma, Nagda, Jat, & Talesara, 2006).
Anticancer Activity : Some studies focused on the synthesis of quinoline derivatives from this compound, which were then tested for anticancer properties. These derivatives showed promise against certain cancer cell lines, indicating potential in cancer therapy research (Bolakatti et al., 2020).
Photophysical Properties
Photochemical Reactions : The compound and its derivatives have been studied for their photochemical reactions, providing insights into their photophysical properties and potential applications in photochemistry (Ono & Hata, 1983).
Fluorescent Probes : Some research has been conducted on developing fluorescent probes for biological applications using derivatives of this compound, indicating potential use in bioimaging and diagnostic tools (Palanisamy et al., 2016).
特性
IUPAC Name |
methyl 2-[(4aR,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2.ClH/c1-15-11(14)9-12-6-3-2-5-10(12)13-8-4-7-12;/h10,13H,2-9H2,1H3;1H/t10-,12+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMRTSFFTBUEFW-XOZOLZJESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC12CCCCC1NCCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@]12CCCC[C@@H]1NCCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


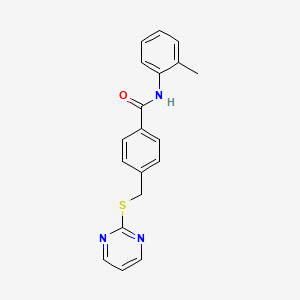

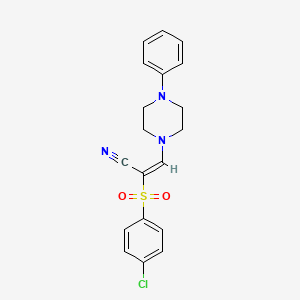
![(NZ)-N-[(2,2-dichlorocyclopropyl)methyl-phenyl-lambda4-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B2492616.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride](/img/structure/B2492617.png)
![4-[[4-(Difluoromethoxy)phenyl]methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2492621.png)
![N-(4-ethoxyphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2492622.png)
